

### **BML-260: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	BML-260	
Cat. No.:	B026005	Get Quote

Introduction: **BML-260** is a rhodanine-based small molecule compound that has garnered significant interest in biomedical research. Initially identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (JNK Stimulatory Phosphatase-1), also known as DUSP22, it has since been characterized for its roles in diverse cellular processes.[1][2] This technical guide provides an in-depth overview of **BML-260**, its physicochemical properties, mechanisms of action, and detailed experimental protocols for its application in research settings, particularly in the fields of skeletal muscle wasting and metabolic disorders.

### **Physicochemical and Biological Properties**

**BML-260** is a well-characterized compound with defined properties crucial for experimental design. Its primary recognized activity is the competitive inhibition of DUSP22.



Property	Value	Reference
CAS Number	101439-76-3	[1][3][4]
Molecular Formula	C17H11NO3S2	[2][3][5]
Molecular Weight	341.40 g/mol	[1][3][5]
Alternate Name	4-[(5Z)-5-benzylidene-4-oxo-2- sulfanylidene-1,3-thiazolidin-3- yl]benzoic acid	[3][4]
Primary Target	Dual-specificity phosphatase 22 (DUSP22/JSP-1)	[1][2][6]
IC <sub>50</sub> (for DUSP22)	~54 μM	[7]
Purity	≥98%	[3][4]
Appearance	Solid	[2]

### **Mechanisms of Action**

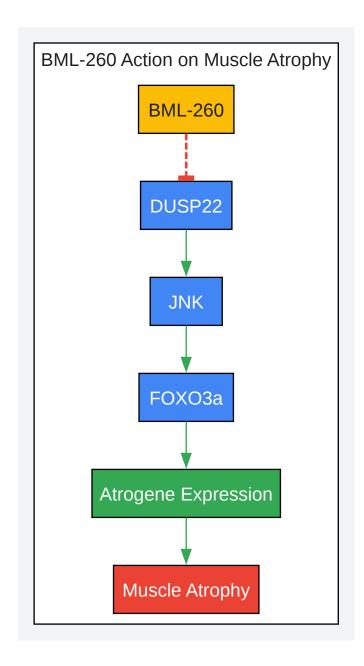
**BML-260** exhibits at least two distinct mechanisms of action in different biological contexts: inhibition of the DUSP22-JNK-FOXO3a pathway in skeletal muscle and JSP-1-independent activation of thermogenesis in adipocytes.

### **Inhibition of DUSP22 in Skeletal Muscle Wasting**

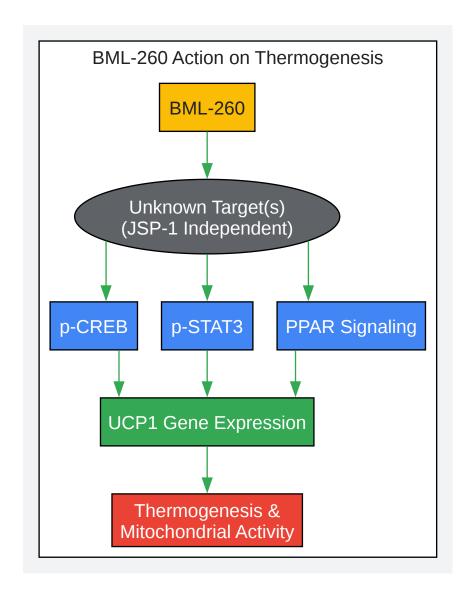
In skeletal muscle, DUSP22 expression is often upregulated during conditions of atrophy, such as sarcopenia.[8] DUSP22 acts as an activator of the stress-regulated c-Jun N-terminal kinase (JNK) pathway. Activated JNK, in turn, phosphorylates and activates the transcription factor FOXO3a, a master regulator that drives the expression of atrophy-related genes ("atrogenes"). [8][9]

**BML-260** directly inhibits the phosphatase activity of DUSP22.[7] This inhibition prevents the activation of JNK and subsequent downstream signaling to FOXO3a, thereby repressing the transcription of atrogenes and ameliorating muscle wasting.[8][9] Notably, this therapeutic effect occurs without activating the PI3K-Akt pathway, a common target for muscle growth that can have undesirable side effects.[9]

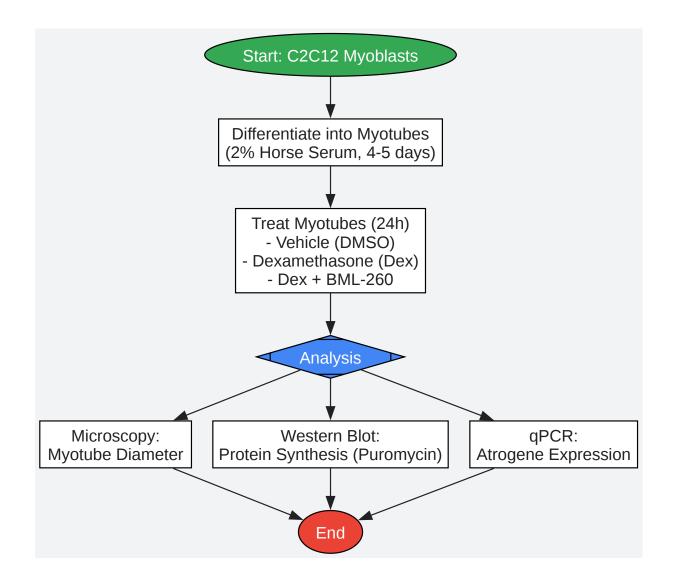












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